4-[(4-Methylphenyl)sulfanyl]benzaldehyde

Lipophilicity Drug Design ADME

Researchers optimizing lipophilic lead candidates require building blocks with predictable, reproducible reactivity. 4-[(4-Methylphenyl)sulfanyl]benzaldehyde (CAS 141339-95-9) addresses this need with a uniquely balanced electronic and steric profile that simpler thioether analogs cannot replicate. • High logP (4.39) - designed for enhancing membrane permeability and BBB penetration in CNS drug discovery programs • Dual reactivity: the aldehyde enables condensations (Schiff bases, Knoevenagel), while the sulfanyl linker is oxidizable to sulfoxide/sulfone for late-stage diversification • Extended conjugated π-system supports applications in conductive polymer and OLED materials research. Consistent quality minimizes batch-to-batch variability, ensuring reproducible synthetic outcomes across medicinal chemistry and materials science workflows.

Molecular Formula C14H12OS
Molecular Weight 228.31
CAS No. 141339-95-9
Cat. No. B2395215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)sulfanyl]benzaldehyde
CAS141339-95-9
Molecular FormulaC14H12OS
Molecular Weight228.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC=C(C=C2)C=O
InChIInChI=1S/C14H12OS/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3
InChIKeyCAXODQYDWCYSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Methylphenyl)sulfanyl]benzaldehyde Overview


4-[(4-Methylphenyl)sulfanyl]benzaldehyde (CAS 141339-95-9) is a substituted benzaldehyde derivative with the molecular formula C14H12OS and a molecular weight of 228.31 . It belongs to the class of aromatic thioethers, featuring a central sulfanyl bridge connecting a 4-methylphenyl group to a benzaldehyde moiety. The compound is commonly utilized as a synthetic intermediate or building block in organic and medicinal chemistry research due to the presence of both a reactive aldehyde group and an electron-donating thioether linkage . Its predicted logP of 4.39 indicates a highly lipophilic nature, which is a critical parameter for applications in drug design and material science .

4-[(4-Methylphenyl)sulfanyl]benzaldehyde Substitution Risks


While many benzaldehyde derivatives are commercially available, simple substitution is not advisable for 4-[(4-Methylphenyl)sulfanyl]benzaldehyde due to significant variations in key physicochemical and electronic properties dictated by the specific 4-methylphenyl sulfanyl group. Replacing it with a smaller methylthio or an oxidized sulfonyl analog results in a drastically different molecular profile. The unique balance of lipophilicity, steric bulk, and electron density conferred by this specific substituent directly impacts reactivity, solubility, and, consequently, the outcomes in synthetic pathways and biological assays . This differentiation is critical for maintaining reproducible results in fields ranging from material science to medicinal chemistry, as detailed in the quantitative comparisons below .

4-[(4-Methylphenyl)sulfanyl]benzaldehyde: Differentiating Evidence


Lipophilicity Advantage vs. Analogs

The calculated logP value for 4-[(4-Methylphenyl)sulfanyl]benzaldehyde is 4.39, which is substantially higher than that of the simpler 4-(methylthio)benzaldehyde (logP ≈ 1.9). This difference is attributed to the large, hydrophobic 4-methylphenyl substituent . This quantifiable difference is a primary driver for selecting this compound in applications requiring enhanced membrane permeability or hydrophobic interactions.

Lipophilicity Drug Design ADME Physicochemical Properties

Melting Point vs. Oxidized Analogs

The target compound exhibits a melting point in the range of 69-73 °C [1]. This is in stark contrast to its oxidized counterpart, 4-(methylsulfonyl)benzaldehyde, which has a much higher melting point of 155-161 °C . The difference stems from the stronger intermolecular forces present in the sulfonyl derivative due to the highly polar S=O bonds.

Crystallinity Thermal Stability Purification Formulation

Oxidation Profile vs. Methylthio Analog

In studies of related thioether systems, the 4-(methylthio)benzaldehyde-derived compound exhibited oxidation potentials at 0.641V and 0.928V [1]. The presence of the larger, more electron-donating 4-methylphenyl group in the target compound is expected to lower its oxidation potential, making it more easily oxidized. This class-level inference suggests a distinct redox behavior, which is a critical parameter for electrochemical synthesis or for designing compounds with antioxidant properties.

Electrochemistry Redox Potential Synthetic Intermediate

4-[(4-Methylphenyl)sulfanyl]benzaldehyde Applications


Enhanced Lipophilicity for Lead Optimization

In drug discovery programs where increased lipophilicity is necessary to improve membrane permeability or blood-brain barrier penetration, 4-[(4-Methylphenyl)sulfanyl]benzaldehyde is a superior building block. Its calculated logP of 4.39 makes it an ideal starting point for creating highly lipophilic analogs, contrasting sharply with the more polar in-class alternatives . This property allows medicinal chemists to finely tune the physicochemical profile of their lead candidates.

Thioether Linker for Multi-Step Synthesis

The compound is an ideal intermediate for the synthesis of complex molecules where the sulfanyl group serves as a temporary or permanent linker. Its susceptibility to oxidation to the sulfoxide or sulfone provides a chemical handle for later-stage functional group manipulation, while the aldehyde allows for a wide range of condensation and addition reactions . This dual reactivity is valuable in constructing diverse chemical libraries.

Precursor for Conjugated Polymers

The extended conjugated system formed by the benzaldehyde and 4-methylphenyl rings via the sulfur bridge makes this compound a candidate for use as a monomer in the synthesis of conductive polymers or organic electronic materials. The specific electronic and steric properties of the 4-methylphenyl group can influence the optical band gap and charge transport properties of the resulting material compared to simpler thioether analogs .

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